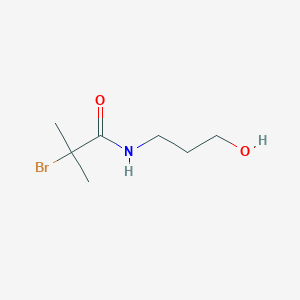

2-溴-N-(3-羟基丙基)-2-甲基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-bromo-N-(3-hydroxypropyl)-2-methylpropanamide" is not directly mentioned in the provided papers. However, the papers discuss various bromo-substituted propanamides and their chemical properties, which can provide insights into the behavior of similar compounds. For instance, paper explores the antimicrobial activity of 2-chloro(bromo)-(2-methyl)-3-arylpropanamides, suggesting that bromo-substituted propanamides can be synthesized and may exhibit biological activity.

Synthesis Analysis

The synthesis of bromo-substituted propanamides is not explicitly detailed for the compound . However, paper describes the base-promoted reaction of 2-bromo-2-methylpropanamides with lactams to afford spiro-oxazolidinones, which indicates that 2-bromo-2-methylpropanamides are reactive intermediates that can undergo further transformation. Similarly, paper discusses the reaction of β-enaminones with N-alkyl-2-bromo-2-methylpropanamides, leading to the formation of oxazolidin-4-ones and spiro-oxazolidinone derivatives. These papers suggest that 2-bromo-2-methylpropanamides are versatile building blocks in organic synthesis.

Molecular Structure Analysis

The molecular structure of bromo-substituted propanamides can be complex, as indicated by paper , which reports the X-ray structure characterization of antipyrine derivatives. The crystal packing is stabilized by hydrogen bonds and π-interactions, which could be relevant to the structural analysis of similar compounds like "2-bromo-N-(3-hydroxypropyl)-2-methylpropanamide."

Chemical Reactions Analysis

The chemical reactivity of bromo-substituted propanamides is highlighted in papers and , where reactions with lactams and β-enaminones are described. These reactions lead to the formation of various heterocyclic compounds, demonstrating the potential of 2-bromo-2-methylpropanamides to participate in diverse chemical transformations. Paper also discusses the stability of a bromo-substituted compound, which could be analogous to the stability considerations of "2-bromo-N-(3-hydroxypropyl)-2-methylpropanamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted propanamides are not directly reported for the compound . However, paper suggests that these compounds have low antimicrobial activity, which could be a relevant property. The solvolytic behavior of related compounds is reported in paper , indicating that they can be hydrolyzed under acidic conditions to yield different products.

科学研究应用

合成和溶剂分解行为

2-溴-2-甲基丙酰胺与内酰胺在碱的促进下反应生成螺-恶唑烷酮,在酸性条件下水解生成ω-氨基酯酰胺。该反应提供了对单环恶唑烷酮溶剂分解行为的见解,这在有机合成中具有重要意义 (Scrimin 等人,1988 年)。

构象分析和振动光谱

进行了一项关于与扑热息痛类似的结构的研究,涉及 2-溴-N-(2-羟基-5-甲基苯基)-2-甲基丙酰胺。这项研究重点关注电子性质和振动模式耦合,为理解分子结构和相互作用提供了有价值的信息 (Viana 等人,2017 年)。

恶唑烷酮和螺-恶唑烷酮衍生物的形成

β-烯胺酮与 N-烷基-2-溴-2-甲基丙酰胺的反应导致恶唑烷酮-4-酮和螺-恶唑烷酮衍生物的形成。这为有机化学和药理学中新化合物的产生提供了一条途径 (Veronese 等人,1984 年)。

新合成途径

2-溴-2-甲基丙酰胺用于合成各种有机化合物,例如 4-氨基苯乙酮,通过威廉姆逊醚化和微笑重排等过程。这突出了其在创新合成方法中的作用 (Chun,2013 年)。

N-芳基-2-羟基丙酰胺的制备

一项研究讨论了 2-溴-2-甲基丙酰胺在羟基芳香化合物酰化中的应用,导致形成 2-羟基-2-甲基-N-芳基丙酰胺。该工艺在合成各种芳香族化合物(包括类固醇和胺)中具有重要应用 (WeidnerJohn 等人,1997 年)。

酰苯胺作为生化途径中的抑制剂

(R)-3,3,3-三氟-2-羟基-2-甲基丙酸的酰苯胺衍生物,包括由 N-苯基-3,3,3-三氟-2-羟基-2-甲基丙酰胺合成的化合物,已被研究为丙酮酸脱氢酶激酶的抑制剂。这项研究对于理解代谢途径的调节至关重要 (Bebernitz 等人,2000 年)。

抗菌活性

席夫碱锌(II)配合物和 2-氯(溴)-(2-甲基)-3-芳基丙酰胺的研究探索了源自 2-溴-2-甲基丙酰胺的化合物的抗菌活性。这些发现对于开发新的抗菌剂具有重要意义 (Guo,2011 年) 和 (Grishchuk 等人,2013 年)。

光化学反应

N-(2-酰基苯基)-2-溴-2-甲基丙酰胺的光化学反应揭示了形成各种有机产物的途径,包括脱氢溴化、环化和溴迁移。这些发现有助于理解有机化学中的光化学过程 (Nishio 等人,2005 年)。

合成中的自由基环化

电生成的镍(I)四甲基环三烯催化的炔丙基溴醚环化,包括 2-溴-3-(3',4'-二甲氧基苯基)-3-炔丙氧基丙酰胺,展示了一种合成四氢呋喃衍生物的方法。这突出了其在开发新型有机合成技术中的作用 (Esteves 等人,2007 年)。

有机合成中的保护基团

2-溴-2-甲基丙酰胺转化为有用的保护基团,例如四氢吡喃基衍生物,突出了它们在有机合成中的实用性。该应用对于在复杂合成过程中保护官能团至关重要 (Horning 等人,1970 年)。

抗组胺和生物活性

2-甲基丙酰胺衍生物,包括 2-溴-2-甲基丙酰胺的衍生物,因其抗组胺和生物活性而受到研究,展示了其在药理学应用中的潜力 (Arayne 等人,2017 年)。

代谢和生化研究

对 1-溴丙烷代谢的研究(形成代谢物如 2-羟基丙基巯基尿酸)提供了对溴代烷的生化途径和代谢命运的见解,包括与 2-溴-2-甲基丙酰胺相关的那些 (Barnsley,1966 年) 和 (Jones 和 Walsh,1979 年)。

属性

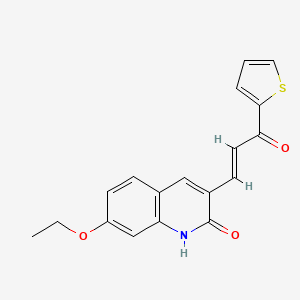

IUPAC Name |

2-bromo-N-(3-hydroxypropyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrNO2/c1-7(2,8)6(11)9-4-3-5-10/h10H,3-5H2,1-2H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBYUFRWUZSHAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCCO)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016259.png)

![1-[(4-methoxyphenoxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3016263.png)

![4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B3016265.png)

![2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3016271.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B3016281.png)